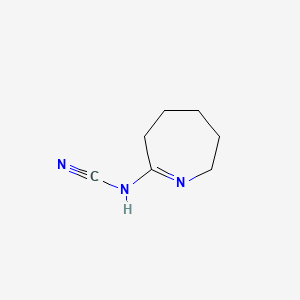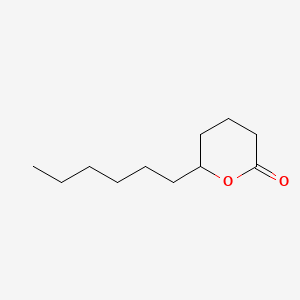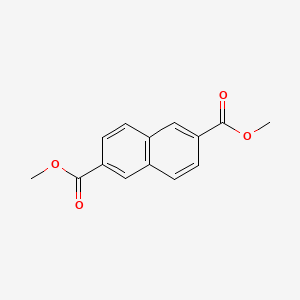![molecular formula C13H8F3NO B1345245 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-74-0](/img/structure/B1345245.png)
4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of benzaldehyde derivatives with other reactants. For instance, 2-(1-pyrrolyl)benzaldehyde reacts with isocyanides in the presence of boron trifluoride diethyl etherate, followed by treatment with acetic anhydride in pyridine to yield O-acetyl derivatives of aminopyrroloquinolinols . Another study reports the one-pot synthesis of a complex heterocyclic compound starting from a pyridinyl-benzaldehyde derivative, characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction and density functional theory (DFT) calculations. For example, a pyridinyl-benzaldehyde derivative crystallizes in the monoclinic space group, and its molecular geometry was optimized using DFT . Spectroscopic characterization and DFT calculations have also been used to study the molecular structure and reactive properties of similar compounds . These techniques could be applied to determine the molecular structure of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
Chemical Reactions Analysis
The reactivity of pyridinyl-benzaldehyde derivatives can be influenced by the substituents on the pyridine ring. For instance, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to proceed via an "ylide mechanism" . The condensation of 4-pyridinecarboxaldehyde with aminobenzoic acids has been theoretically studied, revealing the mechanism and activation energies of the reactions . These studies suggest that the trifluoromethyl group in 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde could affect its reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl-benzaldehyde derivatives can be explored through experimental and computational studies. For example, the spectroscopic properties and crystal structures of benzohydrazones derived from 4-pyridinecarboxaldehyde have been investigated, along with their antibacterial activities . Computational studies, including DFT and molecular dynamics simulations, have been used to investigate the reactive properties of similar compounds . These methods could be used to predict and analyze the properties of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
科学的研究の応用
-
Agrochemical Industry
- Summary of Application : TFMP and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes : The use of these compounds has helped protect crops from pests, contributing to food security .
-
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of these compounds has led to the development of new drugs, contributing to advancements in healthcare .
-
Animal Health Products
- Summary of Application : TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Results or Outcomes : The use of these compounds has led to the development of new drugs, contributing to advancements in animal healthcare .
-
Functional Materials
-
Pesticides
- Summary of Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the production of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Results or Outcomes : The use of these compounds has led to the development of new pesticides, contributing to advancements in public health .
-
Manufacturing
- Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . They are used in the manufacturing of other molecules .
- Results or Outcomes : The use of these compounds has led to the development of new products, contributing to advancements in various industries .
Safety And Hazards
将来の方向性
The demand for trifluoromethylpyridine (TFMP) derivatives, which include “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
特性
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPNDGASPZCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639986 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)-2-pyridinyl]-benzenecarbaldehyde | |
CAS RN |
952182-74-0 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

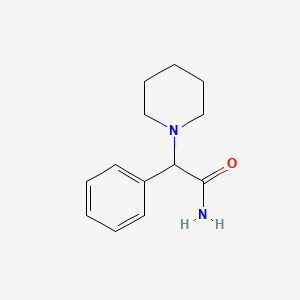
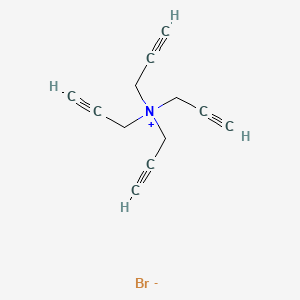
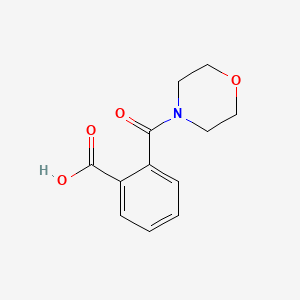
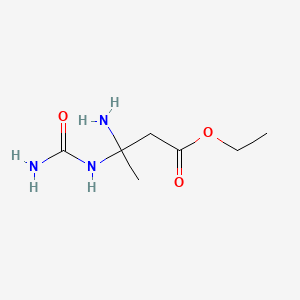
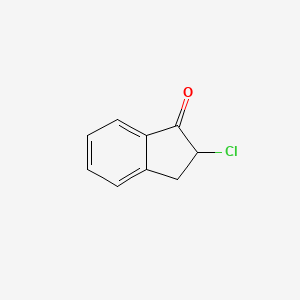
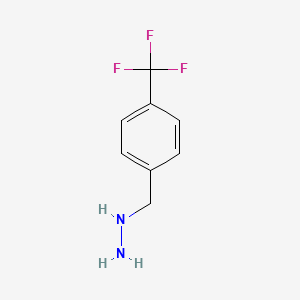
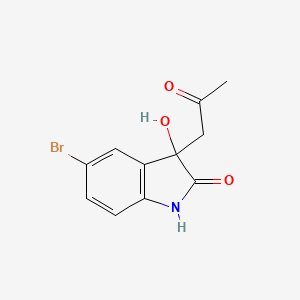
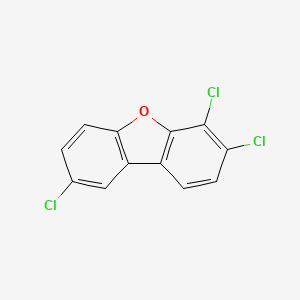
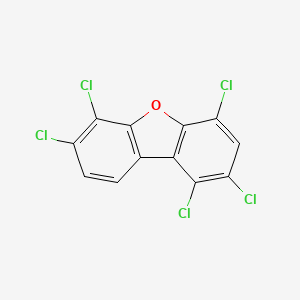
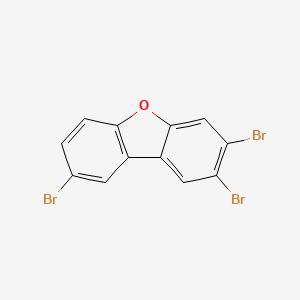
![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
